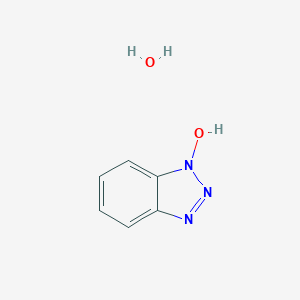

1-Hydroxybenzotriazole hydrate

Description

Properties

IUPAC Name |

1-hydroxybenzotriazole;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUPKRYGDFTMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924462 | |

| Record name | 1H-Benzotriazol-1-ol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-53-9, 80029-43-2 | |

| Record name | 1-Hydroxy-1H-benzotriazole hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxybenzotriazole hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80029-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxybenzotriazole monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080029432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazol-1-ol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazole, 1-hydroxy-, hydrate (1:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxybenzotriazole Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXYBENZOTRIAZOLE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S72K7GY45F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of 1-Hydroxybenzotriazole Hydrate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxybenzotriazole hydrate (B1144303) (HOBt) is a crucial additive in organic synthesis, most notably in the formation of amide bonds, a fundamental linkage in peptides and numerous pharmaceutical compounds.[1] This technical guide provides an in-depth analysis of the applications, mechanism of action, and practical considerations of utilizing HOBt in synthetic workflows. Quantitative data on its performance relative to other common coupling additives is presented, alongside detailed experimental protocols for key applications.

Core Applications of 1-Hydroxybenzotriazole Hydrate

The primary application of HOBt in organic synthesis is as a coupling additive, particularly in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[2] Its principal functions are:

-

Racemization Suppression: During peptide synthesis, the activated carboxylic acid of an amino acid can form a 5(4H)-oxazolone intermediate. This planar structure is susceptible to deprotonation and reprotonation, leading to a loss of stereochemical integrity (racemization).[3] HOBt effectively intercepts the highly reactive carbodiimide-activated intermediate to form an active ester, which is less prone to cyclization into the oxazolone.[3][4]

-

Increased Reaction Efficiency: By converting the initial activated species into a more reactive HOBt-ester, the rate of the desired aminolysis reaction is enhanced, leading to higher yields and shorter reaction times.[1]

-

Minimization of Side Reactions: Besides racemization, HOBt helps to reduce other side reactions, such as the formation of N-acylurea, an inactive byproduct that can complicate purification.[2]

While highly effective, it is important to note that HOBt, especially in its anhydrous form, is potentially explosive and should be handled with care.[5]

Mechanism of Action

The synergistic role of HOBt in carbodiimide-mediated couplings is a cornerstone of its utility. The generally accepted mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The carbodiimide (B86325) (e.g., EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

-

Formation of the HOBt Active Ester: HOBt, acting as a nucleophile, rapidly reacts with the O-acylisourea intermediate. This step is crucial as it prevents the rearrangement of the O-acylisourea to the undesired N-acylurea and suppresses the formation of the racemization-prone oxazolone.

-

Amide Bond Formation: The incoming amine nucleophilically attacks the carbonyl carbon of the HOBt active ester, forming the desired amide bond and regenerating HOBt, which can then participate in another catalytic cycle.[6]

dot```dot graph "EDC_HOBt_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Carboxylic_Acid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4"]; EDC [label="EDC", fillcolor="#F1F3F4"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive)", fillcolor="#FBBC05"]; HOBt [label="HOBt", fillcolor="#F1F3F4"]; HOBt_Ester [label="HOBt Active Ester\n(Less prone to racemization)", fillcolor="#34A853"]; Amine [label="Amine\n(R'-NH2)", fillcolor="#F1F3F4"]; Amide [label="Amide\n(R-CO-NH-R')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N_Acylurea [label="N-Acylurea\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxazolone [label="Oxazolone\n(Racemization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Regenerated_HOBt [label="Regenerated HOBt", fillcolor="#F1F3F4"];

// Edges Carboxylic_Acid -> O_Acylisourea [label="+ EDC"]; EDC -> O_Acylisourea; O_Acylisourea -> HOBt_Ester [label="+ HOBt"]; HOBt -> HOBt_Ester; HOBt_Ester -> Amide [label="+ Amine"]; Amine -> Amide; O_Acylisourea -> N_Acylurea [label="Rearrangement", style=dashed]; O_Acylisourea -> Oxazolone [label="Cyclization", style=dashed]; HOBt_Ester -> Regenerated_HOBt [style=dashed]; }

Caption: General workflow for a single SPPS cycle using DIC/HOBt.

Conclusion

This compound remains a cornerstone additive in organic synthesis, particularly for the construction of amide bonds in peptide and medicinal chemistry. Its ability to effectively suppress racemization, minimize side reactions, and enhance coupling efficiency makes it a reliable and cost-effective choice for a wide range of applications. While newer additives such as Oxyma and HOAt may offer advantages in specific, challenging syntheses, HOBt provides a robust and well-established methodology for routine amide bond formation. The selection of the appropriate coupling conditions and additives should always be guided by the specific substrates and desired outcomes of the synthetic endeavor.

References

The Lynchpin of Peptide Synthesis: An In-depth Technical Guide to the Mechanism of 1-Hydroxybenzotriazole Hydrate in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the formation of the amide bond is the foundational reaction. The efficiency and fidelity of this crucial step are paramount to obtaining high-purity peptides for therapeutic and research applications. While primary coupling agents activate the carboxylic acid moiety for aminolysis, the use of additives is often critical to steer the reaction towards the desired product and away from deleterious side reactions. Among these additives, 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt) has established itself as an indispensable tool. This technical guide provides a comprehensive exploration of the mechanism of action of HOBt in peptide coupling, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate its pivotal role.

The Core Function of HOBt: A Mechanistic Overview

At its heart, the role of 1-Hydroxybenzotriazole (HOBt) in peptide coupling is to act as a relay agent for the activated carboxylic acid.[1][2] When a carboxylic acid is activated by a coupling reagent, such as a carbodiimide (B86325) (e.g., DCC, EDC) or a phosphonium (B103445) salt (e.g., PyBOP), it forms a highly reactive, but often unstable, intermediate.[3] This intermediate is susceptible to several undesirable side reactions, most notably racemization of the chiral α-carbon.[1]

HOBt intervenes by rapidly reacting with this initial activated species to form a more stable, yet still highly reactive, benzotriazolyl active ester (OBt ester).[1][3] This OBt ester then serves as the acylating agent for the incoming amine, forming the desired peptide bond and regenerating HOBt. The key to HOBt's effectiveness lies in the fact that the rate of formation of the OBt ester and its subsequent aminolysis is significantly faster than the rate of racemization and other side reactions.[4]

Data Presentation: The Impact of HOBt on Peptide Synthesis

The inclusion of HOBt as an additive in peptide coupling reactions has a demonstrable positive impact on both the yield and the stereochemical purity of the resulting peptide. The following tables summarize quantitative data from various studies, comparing the performance of different coupling reagents with and without the presence of HOBt.

Table 1: Comparative Racemization Levels with Various Coupling Reagents

| Coupling Reagent/Method | Additive | % D-Isomer (Epimerization) |

| HBTU | HOBt | 1.5 - 5.0% |

| HATU | HOAt* | 0.5 - 2.0% |

| HCTU | 6-Cl-HOBt | 1.0 - 4.0% |

| TBTU | HOBt | 2.0 - 6.0% |

| PyBOP | HOBt | 1.0 - 3.5% |

| COMU | OxymaPure | < 1.0% |

| DIC | HOBt | 0.5 - 2.5% |

*HOAt (1-Hydroxy-7-azabenzotriazole) is a derivative of HOBt.

Table 2: Impact of Additives on Peptide Coupling Yield

| Coupling Reagent | Additive | Solvent | Reaction Time (min) | Yield (%) |

| HATU | HOAt | DMF | 30 | ~99%[5] |

| HBTU | HOBt | DMF | 30 | ~95-98%[5] |

| TBTU | HOBt | DMF | 30 | ~95-98%[5] |

| PyBOP | HOBt | DMF | 30 | ~95%[5] |

| DCC | HOBt | DCM | - | Increased yields reported[4] |

| EDC | HOBt | DMF | - | Increased yields reported[1] |

Experimental Protocols

The following are representative experimental protocols for common peptide coupling reactions utilizing HOBt.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt

This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid (5 equivalents based on resin substitution)

-

1-Hydroxybenzotriazole hydrate (HOBt) (5.5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Peptide-resin with a free N-terminal amine

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Remove the N-terminal Fmoc protecting group using a standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF).

-

Wash the resin thoroughly with DMF and then DCM.

-

In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt in a minimal amount of DMF.

-

Add the amino acid/HOBt solution to the resin.

-

Add DIC to the resin suspension.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored for completion using a qualitative test such as the Kaiser test.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (3 times).[6]

Protocol 2: Solution-Phase Peptide Synthesis using EDC/HOBt

This protocol describes a general procedure for the coupling of two peptide fragments in solution.

Materials:

-

N-protected peptide/amino acid with a free carboxylic acid (1.0 equivalent)

-

C-protected peptide/amino acid with a free amine (1.0 equivalent)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

-

This compound (HOBt) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-protected peptide/amino acid and the C-protected peptide/amino acid in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add HOBt to the solution and stir until it is dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl to the reaction mixture, followed by the dropwise addition of DIPEA or NMM.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up by washing with dilute aqueous acid (e.g., 1N HCl) to remove excess base and the urea (B33335) byproduct, followed by a wash with dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted starting acid and HOBt, and finally with brine.

-

The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude peptide.

-

The crude product can be further purified by flash chromatography or recrystallization.

Protocol 3: Solution-Phase Peptide Synthesis using PyBOP/HOBt

This protocol provides a general procedure for coupling amino acids in solution using a phosphonium-based reagent.

Materials:

-

N-protected amino acid (1.0 equivalent)

-

C-protected amino acid or peptide (1.0 equivalent)

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) (1.1 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended for minimizing racemization) (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve the N-protected amino acid and the C-protected amino acid or peptide in a suitable solvent such as DMF or DCM.[7]

-

Add PyBOP (and optional HOBt) to the solution.[7]

-

Add DIPEA to the reaction mixture.[7]

-

Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.[7]

-

After the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.[7]

Mandatory Visualization: Mechanistic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanistic pathways in peptide coupling and the critical role of HOBt.

Conclusion

This compound is a cornerstone additive in modern peptide synthesis for good reason. Its mechanism of action, centered around the in situ formation of a stable and reactive OBt active ester, provides a crucial kinetic advantage over deleterious side reactions. By intercepting the highly reactive initial activated species, HOBt effectively suppresses racemization and minimizes the formation of unreactive byproducts, leading to higher yields and purities of the target peptide. The quantitative data and experimental protocols provided in this guide underscore the practical benefits of employing HOBt in peptide coupling strategies. For researchers and professionals in drug development, a thorough understanding of the mechanistic role of HOBt is essential for the rational design and optimization of robust and efficient peptide synthesis protocols.

References

- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 2. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 1-Hydroxybenzotriazole Hydrate: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt hydrate) is a crucial reagent in organic synthesis, most notably in peptide chemistry. Its efficacy in minimizing racemization and enhancing coupling efficiency has made it an indispensable tool in the development of peptide-based therapeutics and other fine chemicals. This technical guide provides an in-depth overview of the physical and chemical properties of HOBt hydrate, detailed experimental protocols for its characterization, and a visualization of its role in peptide bond formation.

Physical and Chemical Properties

1-Hydroxybenzotriazole hydrate is a white to off-white crystalline solid.[1] The commercial product typically contains water, often as a monohydrate.[2][3] Anhydrous HOBt is known to be explosive, hence it is commercially available and handled as the hydrate.[2]

Structural Information

| Property | Value |

| IUPAC Name | 1-hydroxybenzotriazole;hydrate[4] |

| Synonyms | HOBt hydrate, 1-Hydroxy-1,2,3-benzotriazole hydrate[5] |

| CAS Number | 123333-53-9[3][4] |

| Molecular Formula | C₆H₅N₃O · xH₂O |

| Molecular Weight | 135.12 g/mol (anhydrous basis)[6] |

| InChI | InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2[4][6] |

| SMILES | O.On1nnc2ccccc12[4] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Melting Point | 155-159 °C (decomposes)[3] |

| Boiling Point | Decomposes upon heating[3] |

| Solubility | Slightly soluble in water. Soluble in DMF (0.1 g/mL, clear).[6] |

| pKa | 5.65 (in 95% acetonitrile-water)[7] |

| Flash Point | 157 °C[6] |

Spectral Data

Infrared (IR) Spectroscopy

| Peak (cm⁻¹) | Assignment |

| ~3400-3000 | O-H stretch (hydrate and N-OH) |

| ~1600-1450 | C=C aromatic ring stretch |

| ~1400-1200 | C-N stretch |

| ~1100-1000 | N-O stretch |

Note: Specific peak values can be found in the referenced spectra.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.4-8.2 | m | Aromatic protons |

| ~11.5 | br s | N-OH proton |

| ~3.3 | s | Water (hydrate) |

| Chemical Shift (ppm) | Assignment |

| ~110-145 | Aromatic carbons |

Note: Specific chemical shifts can be found in the referenced spectra.

Mass Spectrometry (MS)

The mass spectrum of the anhydrous form shows a molecular ion peak corresponding to its molecular weight.[14][15]

| m/z | Assignment |

| 135 | [M]⁺ (anhydrous) |

| 119 | [M-O]⁺ |

| 91 | [M-N₂O]⁺ |

| 64 | [C₅H₄]⁺ |

Experimental Protocols

Determination of Melting Point

This protocol outlines the capillary method for determining the melting point of this compound.[5][16][17][18]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube setup

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 155 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire solid has melted (T2).

-

The melting point range is reported as T1-T2.

Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a given solvent.[19][20][21][22][23]

Materials:

-

This compound

-

Solvent of interest (e.g., water, DMF)

-

Vials or test tubes with closures

-

Analytical balance

-

Shaker or magnetic stirrer

-

Temperature-controlled bath

-

Filtration or centrifugation equipment

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for separation.

-

Dilute the supernatant with a suitable solvent if necessary.

-

Quantify the concentration of HOBt hydrate in the diluted solution using a pre-calibrated analytical method.

-

Calculate the solubility from the concentration and dilution factor.

Role in Peptide Synthesis

This compound is a cornerstone additive in carbodiimide-mediated peptide coupling reactions. Its primary functions are to suppress racemization of the activated amino acid and to increase the coupling efficiency by converting the O-acylisourea intermediate into a more reactive and stable HOBt-ester.[1][24][25][26][27]

Peptide Coupling Workflow

The following diagram illustrates a typical workflow for a peptide coupling reaction utilizing HOBt.

Caption: Workflow of HOBt-mediated peptide coupling.

Mechanism of Action

The diagram below details the chemical pathway of HOBt's involvement in suppressing racemization and facilitating amide bond formation.

Caption: HOBt's mechanism in peptide synthesis.

Safety and Handling

This compound is a flammable solid and can be explosive when dry.[3] It should be handled with care, avoiding shock, friction, and heat. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion

This compound remains a vital reagent in synthetic chemistry, particularly for the synthesis of complex peptides. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective use in research and development. The provided protocols offer a foundation for the characterization and application of this important compound.

References

- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H7N3O2 | CID 2796029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. ≥97.0% dry basis (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. 1-Hydroxybenzotriazole(2592-95-2) IR Spectrum [chemicalbook.com]

- 9. This compound(123333-53-9)IR [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(123333-53-9) 1H NMR spectrum [chemicalbook.com]

- 12. 1-hydroxy-1H-Benzotriazole, CAS No. 2592-95-2 - iChemical [ichemical.com]

- 13. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]

- 14. 1H-Benzotriazole, 1-hydroxy- [webbook.nist.gov]

- 15. mzCloud – 1 Hydroxybenzotriazol [mzcloud.org]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. benchchem.com [benchchem.com]

- 25. youtube.com [youtube.com]

- 26. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. luxembourg-bio.com [luxembourg-bio.com]

The Guardian of Chirality: An In-depth Technical Guide to the Role of HOBt Hydrate in Suppressing Racemization during Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis and drug development, maintaining the stereochemical integrity of amino acids is paramount. Racemization, the loss of a specific enantiomeric form at a chiral center, can lead to the formation of inactive or even harmful diastereomers, compromising the therapeutic efficacy and safety of a synthetic peptide. This technical guide provides a comprehensive exploration of the critical role of 1-Hydroxybenzotriazole (HOBt) hydrate (B1144303) as a key additive in suppressing racemization during amide bond formation, a cornerstone of peptide chemistry.

The Mechanism of Racemization and the HOBt Intervention

Racemization during amide bond formation, particularly in peptide synthesis, is a significant challenge that primarily occurs through the formation of a planar oxazolone (B7731731) intermediate from the activated amino acid.[1] This intermediate can then be attacked by the amine component from either face, leading to a loss of the original stereochemistry.

The addition of HOBt hydrate in conjunction with a coupling agent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), fundamentally alters the reaction pathway to mitigate this risk.[2][3][4] HOBt acts by intercepting the highly reactive O-acylisourea intermediate formed from the reaction between the carboxylic acid and the carbodiimide. This interception leads to the formation of a more stable HOBt-active ester.[1][2][5] This active ester is significantly less prone to forming the problematic oxazolone intermediate, thereby preserving the stereochemical integrity of the activated amino acid.[1] The incoming amine then reacts with this more stable active ester to form the desired amide bond with minimal racemization.[2]

Quantitative Analysis of Racemization Suppression

The efficacy of HOBt in minimizing racemization has been demonstrated in numerous studies. The following tables summarize key quantitative data, comparing the extent of epimerization with and without HOBt, and in comparison to other additives.

| Coupling Reaction | Additive | % Epimerization | Reference |

| Boc-Leu-Phe-OH + H-Val-OtBu (in DMF) | None | 14.3% | [5] |

| Boc-Leu-Phe-OH + H-Val-OtBu (in DMF) | HOBt (1.2 equiv.) | < 1% | [5] |

| Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | DCC/HOBt | 18% (l-d-l epimer) | [5] |

| Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | DCC/HOAt | 6% (l-d-l epimer) | [5] |

Table 1: Effect of HOBt on Racemization in a Model Peptide Coupling.

| Coupling Additive | Coupling Reagent | % Epimerization (l-d-l isomer) | Reference |

| HOBt | DCC | 18% | [1] |

| HOAt | DCC | 6% | [1] |

| HOBt | BOP/HBTU/HATU + DIEA/NMM (5 mins) | 5-33% | [1] |

| HOAt | BOP/HBTU/HATU + DIEA/NMM (5 mins) | 5-33% | [1] |

| HOBt | BOP/HBTU/HATU + TMP | <1% | [1] |

| HOAt | BOP/HBTU/HATU + TMP | <1% | [1] |

| HOBt | DIPCDI (5 mins pre-activation) | <1% | [1] |

| HOAt | DIPCDI (5 mins pre-activation) | <1% | [1] |

Table 2: Comparative Epimerization Data for HOBt and HOAt in a "Difficult" Solid-Phase Peptide Synthesis.

These data clearly illustrate the significant reduction in racemization achieved by the inclusion of HOBt. While derivatives such as 7-aza-1-hydroxybenzotriazole (HOAt) can offer even greater suppression in some challenging cases due to electronic effects that further stabilize the active ester, HOBt remains a highly effective and widely used standard.[1][5]

Experimental Protocols

To accurately assess the level of racemization and the effectiveness of suppressants like HOBt, standardized experimental protocols are essential. Below are detailed methodologies for a typical solid-phase peptide synthesis (SPPS) coupling reaction and a general procedure for the analysis of diastereomeric purity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Racemization Studies

This protocol outlines a general procedure for manual Fmoc-based SPPS, which can be adapted to compare the efficacy of different coupling additives.

Materials:

-

Appropriate resin (e.g., Rink Amide MBHA resin)

-

N,N-dimethylformamide (DMF)

-

20% piperidine (B6355638) in DMF (v/v)

-

Fmoc-protected amino acids

-

Coupling agent (e.g., DIC)

-

Coupling additive (e.g., HOBt hydrate)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

-

Washing: Thoroughly wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

Coupling:

-

Activation Mixture: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HOBt hydrate (3 equivalents), and DIC (3 equivalents) in DMF.

-

Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.

-

-

Washing: Wash the resin as described in step 3.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using an appropriate cleavage cocktail.

Protocol 2: HPLC Analysis of Peptide Diastereomers

This protocol provides a general method for quantifying the level of racemization in a synthetic peptide.

Objective: To separate and quantify the desired peptide from its diastereomeric (racemized) form.

Materials:

-

Crude synthetic peptide

-

HPLC system with a UV detector

-

Appropriate reversed-phase HPLC column (e.g., C18)

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

Methodology:

-

Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., a mixture of Solvent A and B).

-

HPLC Method:

-

Inject the sample onto the HPLC system.

-

Elute the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might be from 5% to 95% B over 30-60 minutes.

-

Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to the desired peptide and its diastereomer. The diastereomer will typically have a slightly different retention time.

-

Integrate the peak areas to determine the relative percentage of each isomer, which corresponds to the extent of racemization.

-

Conclusion

HOBt hydrate is an indispensable tool in modern peptide synthesis, playing a crucial role in the preservation of stereochemical integrity. By forming a more stable active ester intermediate, it effectively suppresses the formation of the planar oxazolone that leads to racemization. The quantitative data consistently demonstrates a significant reduction in epimerization when HOBt is employed. For researchers and professionals in drug development, a thorough understanding of the mechanism and application of HOBt is fundamental to the successful synthesis of high-purity, biologically active peptides. While alternative additives exist, the cost-effectiveness and proven efficacy of HOBt hydrate ensure its continued prominence in the field.

References

A Comprehensive Technical Guide to 1-Hydroxybenzotriazole Hydrate (HOBt Hydrate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt hydrate), a critical reagent in organic synthesis, particularly in the field of peptide chemistry. It covers its chemical identity, physicochemical properties, mechanism of action, and detailed experimental protocols for its application and synthesis.

Chemical Identity and Properties

1-Hydroxybenzotriazole (HOBt) is an organic compound widely used as a coupling additive to improve the efficiency and reduce racemization during amide bond formation.[1] For safety reasons, as the anhydrous form is explosive, HOBt is commercially available as a hydrate (HOBt hydrate), which contains water to desensitize its explosive nature.[1][2] It is typically a white to off-white crystalline powder.[2]

CAS Numbers and Molecular Formulas

The specific CAS number and molecular formula for 1-Hydroxybenzotriazole vary depending on its hydration state. It is crucial for researchers to note these differences for accurate documentation and procurement.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 1-Hydroxybenzotriazole hydrate | 123333-53-9[3] | C₆H₅N₃O · xH₂O[3] | The most common commercial form with an unspecified amount of water. Often wetted with ≥20% water for stability. |

| 1-Hydroxybenzotriazole monohydrate | 80029-43-2[1] | C₆H₇N₃O₂ or C₆H₅N₃O · H₂O[3][4] | Contains one molecule of water per molecule of HOBt. |

| 1-Hydroxybenzotriazole (Anhydrous) | 2592-95-2[5] | C₆H₅N₃O[1] | Highly explosive and not typically used or transported. |

Physicochemical Data

The following table summarizes key physicochemical properties of HOBt hydrate, which are essential for its handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| Molar Mass | 135.13 g/mol (anhydrous basis) | [5] |

| 153.14 g/mol (monohydrate) | [3][5] | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 155-158 °C (decomposes) | [6][7] |

| Solubility | DMF: 100 mg/mL, clear | [7] |

| Water: Slightly soluble | [6][7] | |

| Storage Temperature | Room Temperature (Store below 4°C/39°F for long-term stability) | [7] |

Role and Mechanism in Peptide Synthesis

HOBt hydrate is a cornerstone additive in carbodiimide-mediated peptide synthesis, a method fundamental to drug discovery and development. Its primary role is to act as a nucleophilic catalyst that minimizes side reactions and preserves the stereochemical integrity of the amino acids being coupled.[2][8]

When a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[2] This intermediate is unstable and prone to two undesirable pathways:

-

Racemization: Loss of the chiral purity of the activated amino acid.[2]

-

Rearrangement: Conversion into a stable, unreactive N-acylurea byproduct.[2]

HOBt effectively intercepts the labile O-acylisourea intermediate to form a more stable, yet highly reactive, HOBt-active ester.[2] This new intermediate is significantly less susceptible to racemization and does not rearrange into N-acylurea. It then readily undergoes nucleophilic attack by the amine component to form the desired amide (peptide) bond with high efficiency and purity.[2]

Peptide Coupling Reaction Pathway

The following diagram illustrates the pivotal role of HOBt in a typical carbodiimide-mediated coupling reaction.

References

- 1. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 2. This compound (HOBt)|Peptide Coupling Reagent [benchchem.com]

- 3. This compound | C6H7N3O2 | CID 2796029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. Hydroxybenzotriazole (HOBt) [commonorganicchemistry.com]

- 6. This compound | 123333-53-9 [chemicalbook.com]

- 7. mainchem.com [mainchem.com]

- 8. nbinno.com [nbinno.com]

The Advent of a Peptide Synthesis Stalwart: A Technical History of 1-Hydroxybenzotriazole (HOBt)

For decades, 1-Hydroxybenzotriazole (B26582) (HOBt) has been an indispensable tool in the arsenal (B13267) of peptide chemists. This technical guide delves into the discovery, history, and core functionalities of HOBt as a coupling reagent, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its pivotal role in overcoming one of the most significant hurdles in peptide synthesis: racemization.

First introduced in 1970 by Wolfgang König and Rolf Geiger, HOBt emerged as a solution to the persistent problem of racemization during peptide bond formation.[1][2] Prior to its discovery, the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) was often plagued by the loss of stereochemical integrity of the amino acids, leading to impure peptide products with potentially compromised biological activity. HOBt's ability to suppress this side reaction while enhancing coupling efficiency marked a significant advancement in the field.[2]

The Specter of Racemization and the HOBt Solution

The primary challenge in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. To achieve this, the carboxyl group must be activated. However, this activation can lead to an undesirable side reaction: the formation of a 5(4H)-oxazolone intermediate. This planar structure is prone to tautomerization, which can result in the loss of the original stereochemistry at the α-carbon, a process known as racemization.

The genius of HOBt lies in its ability to intercept the highly reactive activated carboxylic acid intermediate, forming a more stable active ester. This HOBt-ester is significantly less prone to cyclizing into the problematic oxazolone. Instead, it readily reacts with the incoming amine of the next amino acid to form the desired peptide bond, preserving the stereochemical purity of the product.

Quantitative Impact of HOBt on Racemization

The introduction of HOBt as an additive in peptide coupling reactions brought about a dramatic and quantifiable reduction in racemization. The data below, compiled from studies on model peptides, clearly illustrates the effectiveness of HOBt in preserving stereochemical integrity compared to using a coupling agent alone.

| Coupling Method | Peptide Model | % Epimerization (Undesired Diastereomer) | Reference |

| DCC alone | Boc-Leu-Phe-OH + H-Val-OtBu | 14.3% | [3] |

| DCC with HOBt | Boc-Leu-Phe-OH + H-Val-OtBu | < 1.0% | [3] |

| DCC with HOBt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 18% | [4] |

| DCC with HOAt | Fmoc-Phe-Ser(OtBu)-OH + H-Pro-PAL-PEG-PS resin | 6% | [4] |

Note: HOAt (1-Hydroxy-7-azabenzotriazole) is a related additive developed later, often showing even greater efficacy in suppressing racemization.

Experimental Protocols

Synthesis of 1-Hydroxybenzotriazole

While the original 1970 publication by König and Geiger details its application, a common modern laboratory synthesis of HOBt is as follows:

Materials:

-

o-Nitrochlorobenzene

-

Sodium hydroxide (B78521) solution (40%)

-

Hydrochloric acid (1M)

Procedure:

-

Dissolve 78.8g of o-Nitrochlorobenzene in 500ml of toluene in a reaction flask equipped with a stirrer and a reflux condenser.

-

Add 120ml of hydrazine hydrate to the solution and stir for 10-20 minutes.

-

Heat the mixture to 110-120 °C and maintain a reflux for 3-5 hours. Water generated during the reaction should be separated.

-

After the reaction is complete, neutralize the mixture with a 40% sodium hydroxide solution.

-

Recover the toluene and excess hydrazine hydrate under reduced pressure.

-

Acidify the remaining aqueous solution with 1M hydrochloric acid to a pH of 3.2-3.5, which will cause a solid to precipitate.

-

Cool the mixture to 5-10 °C and filter the solid.

-

Recrystallize the solid from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure 1-hydroxybenzotriazole as a white powder.[5]

Standard DCC/HOBt Coupling Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard procedure for coupling an N-protected amino acid to a resin-bound peptide using DCC and HOBt.

Materials:

-

Resin with N-terminal deprotected peptide

-

N-protected amino acid (e.g., Fmoc-amino acid)

-

1-Hydroxybenzotriazole (HOBt)

-

Dicyclohexylcarbodiimide (DCC)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the resin in DMF.

-

Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide using a standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF).

-

Wash the resin thoroughly with DMF and then with DCM.

-

In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.

-

Add the solution of the amino acid and HOBt to the resin.

-

In another vessel, dissolve DCC (3 equivalents) in DCM.

-

Add the DCC solution to the resin mixture.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a ninhydrin (B49086) test.

-

After the coupling is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

Conclusion and Outlook

The discovery of 1-Hydroxybenzotriazole by König and Geiger was a landmark event in the history of peptide synthesis. Its ability to act as an efficient racemization suppressor transformed the landscape of peptide chemistry, enabling the synthesis of purer, more complex peptides. While newer additives and coupling reagents have since been developed, HOBt remains a widely used and cost-effective solution for many applications. Its historical significance and foundational role in modern peptide synthesis are undeniable, making it a subject of essential knowledge for any researcher in the field. However, it is important to note that anhydrous HOBt is explosive, and appropriate safety precautions must be taken during its handling and storage.[2]

References

An In-Depth Technical Guide to 1-Hydroxybenzotriazole: Hydrate vs. Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

1-Hydroxybenzotriazole (HOBt) is an indispensable reagent in modern organic synthesis, most notably in the formation of amide bonds for peptide synthesis.[1][2] It functions as a coupling additive, typically with carbodiimides like DCC or EDC, to enhance reaction efficiency and, critically, to suppress the racemization of chiral centers.[1][3] HOBt is commercially available in two primary forms: a hydrate (B1144303) and an anhydrous solid. The choice between these forms is dictated by a crucial balance of reactivity, safety, and the specific requirements of the chemical transformation. This guide provides a detailed comparison of HOBt hydrate and anhydrous HOBt to inform selection and ensure safe handling and application.

Core Properties: A Comparative Overview

The fundamental difference between the two forms lies in the presence of water molecules within the crystal structure of the hydrate. This water content significantly influences the stability, handling, and reactivity profile of the compound.

| Property | HOBt Hydrate | HOBt Anhydrous | References |

| Chemical Formula | C₆H₅N₃O · xH₂O | C₆H₅N₃O | [4][5] |

| Molecular Weight | 153.14 g/mol (monohydrate) | 135.12 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | White crystalline powder | [8][9] |

| Water Content | Typically ~11-15%, can be up to 20% | < 1% | [4][8][10][11] |

| Melting Point | 155-158 °C (decomposes) | 156-159 °C (decomposes) | [4][12][13] |

| Solubility | Slightly soluble in water. Soluble in DMF. | Soluble in polar organic solvents like DMF and DMSO. | [5][9][12] |

| Stability | Generally stable, not explosive. | Explosive when dry. Sensitive to heat, friction, and shock. | [5][8][14][15] |

Safety and Handling: A Critical Distinction

The most significant divergence between the two forms of HOBt is their safety profile.

Anhydrous HOBt is classified as an explosive material and must be handled with extreme caution.[8][14] It is sensitive to heat, friction, and shock, and its transport is heavily restricted.[11][14] Due to its hazardous nature, it should only be used in controlled environments by personnel experienced in handling explosive compounds. Storage should be in a cool, dry, inert atmosphere, away from any sources of ignition.[5][16]

HOBt hydrate , by contrast, is significantly safer due to the presence of water, which desensitizes the molecule and mitigates its explosive properties.[14][15] Commercial preparations are typically wetted with at least 11-20% water.[4][10] While still requiring careful handling in a well-ventilated area with appropriate personal protective equipment (PPE), it does not carry the same explosion risk as its anhydrous counterpart, making it the preferred choice for most standard applications.[15][17]

| Hazard Information | HOBt Hydrate | HOBt Anhydrous | References |

| GHS Classification | Danger; Desensitized Explosive, Eye Irritant | Danger; Explosive, Skin/Eye/Respiratory Irritant | [4][10][18] |

| Hazard Statements | H207 (May fire in mass), H319 (Causes serious eye irritation) | H203 (Explosive; fire, blast or projection hazard), H315, H319, H335 | [4][18] |

| Primary Risk | Significantly lower explosion risk. | High risk of explosion if dry, heated under confinement, or subjected to shock/friction. | [5][8][11] |

| Storage | Cool, dry, well-ventilated area. Keep container tightly closed. | Store under inert gas in a dry environment. Avoid heat, sparks, and friction. | [5][17] |

Application in Synthesis: When to Use Which Form

The choice between HOBt hydrate and anhydrous HOBt hinges on the reaction's sensitivity to water.

-

HOBt Hydrate is the standard and recommended choice for the vast majority of applications, including routine solid-phase and solution-phase peptide synthesis.[17] For most carbodiimide-mediated couplings, the small amount of water present does not significantly interfere with the reaction. Its enhanced safety profile makes it the more practical and prudent option.

-

Anhydrous HOBt is reserved for reactions that are strictly moisture-sensitive.[5] In these cases, the presence of water could lead to undesirable side reactions or decreased yields. The anhydrous form is more reactive and can lead to improved coupling efficiency under these specific, strictly anhydrous conditions.[5] However, the significant safety risks associated with its use mean it should only be selected when absolutely necessary.

Experimental Protocols

Standard Peptide Coupling using HOBt Hydrate and DIC

This protocol outlines a standard procedure for coupling an N-protected amino acid to a resin for solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acid (5 equivalents based on resin substitution)

-

HOBt hydrate (5.5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)

-

Resin with N-terminal deprotected amino acid

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the resin in DMF. After swelling, deprotect the N-terminal Fmoc group using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

-

In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt hydrate in a minimal volume of DMF.[19]

-

Add the amino acid/HOBt solution to the suspended resin.

-

Add the DIC to the resin mixture.[19]

-

Allow the reaction to proceed at room temperature with agitation for 1-2 hours.

-

Monitor the reaction for completion using a qualitative method like the ninhydrin (B49086) (Kaiser) test. A negative test indicates the primary amine has been consumed.[19]

-

Once complete, filter the resin and wash it sequentially with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.[19]

Determination of Water Content in HOBt Hydrate

The Karl Fischer (KF) titration is the most accurate and widely used method for determining the water content in HOBt hydrate.

Materials:

-

Karl Fischer titrator (coulometric or volumetric)

-

Appropriate KF reagents (e.g., Hydranal™-Composite 5)

-

Anhydrous methanol or appropriate solvent

-

HOBt hydrate sample

-

Airtight syringe or weighing boat

Procedure:

-

Prepare the KF titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry, stable endpoint.

-

Accurately weigh a sample of HOBt hydrate. The sample size should be appropriate for the expected water content and the type of titrator used.

-

Quickly and carefully introduce the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.

-

Initiate the titration. The instrument will automatically titrate the water in the sample with the KF reagent until the endpoint is reached.

-

The instrument's software will calculate the water content, typically expressed as a weight percentage.

-

It is recommended to perform the measurement in triplicate to ensure accuracy.

Visualizations

// Nodes start [label="Start: Select HOBt Form", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Is the reaction\nstrictly anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; use_anhydrous [label="Use Anhydrous HOBt", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, peripheries=2]; use_hydrate [label="Use HOBt Hydrate", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, peripheries=2]; note_anhydrous [label="Handle with extreme caution.\n(Explosive Hazard)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; note_hydrate [label="Standard choice for most applications.\n(Enhanced Safety)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> q1; q1 -> use_anhydrous [label=" Yes"]; q1 -> use_hydrate [label=" No / Unsure "]; use_anhydrous -> note_anhydrous [style=dashed, arrowhead=none]; use_hydrate -> note_hydrate [style=dashed, arrowhead=none]; } dot Caption: Decision logic for selecting the appropriate form of HOBt.

References

- 1. nbinno.com [nbinno.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Hydroxybenzotriazole = 97.0 T 123333-53-9 [sigmaaldrich.com]

- 5. globallinker.com [globallinker.com]

- 6. Hydroxybenzotriazole (HOBt) [commonorganicchemistry.com]

- 7. 1-Hydroxybenzotriazole hydrate | C6H7N3O2 | CID 2796029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]

- 9. This compound | 123333-53-9 [chemicalbook.com]

- 10. 1-ヒドロキシベンゾトリアゾール 水和物 wetted with not less than 20 wt. % water, 97% dry basis | Sigma-Aldrich [sigmaaldrich.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. chembk.com [chembk.com]

- 13. 1-Hydroxybenzotriazole | 2592-95-2 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. lobachemie.com [lobachemie.com]

- 17. benchchem.com [benchchem.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. peptide.com [peptide.com]

Safeguarding Synthesis: A Technical Guide to Handling 1-Hydroxybenzotriazole Hydrate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety precautions and handling procedures for 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt hydrate), a valuable reagent in peptide synthesis and other chemical transformations. Due to its potential hazards, a thorough understanding of its properties and strict adherence to safety protocols are paramount for all laboratory personnel.

Hazard Identification and Classification

1-Hydroxybenzotriazole hydrate is classified as a desensitized explosive and a flammable solid. The primary hazards are associated with its potential for explosion when dry, heated under confinement, or subjected to shock or friction.[1][2] The commercially available form typically contains water (9-20 wt%) to reduce its explosive sensitivity.[1][3] However, even in its hydrated form, it must be handled with extreme care. Anhydrous HOBt is a more potent explosive.[1]

Key hazards include:

-

Explosive Hazard: Risk of explosion when dry, upon impact, friction, or if heated under confinement.[1][2]

-

Thermal Sensitivity: The compound can undergo a dangerous self-accelerating decomposition reaction if heated.[1]

-

Health Hazards: Causes eye irritation and may cause skin and respiratory tract irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₆H₅N₃O · xH₂O | [4] |

| Molecular Weight | 135.12 g/mol (anhydrous) | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting/Decomposition Point | 156-159 °C (decomposes) | [1] |

| Solubility | 0.3% in water at 20°C | [1] |

Thermal Stability and Decomposition Data

The thermal stability of HOBt hydrate has been investigated using various thermoanalytical techniques. This data is crucial for understanding the conditions to avoid during its handling and storage.

Differential Scanning Calorimetry (DSC)

DSC analysis of HOBt hydrate reveals an endothermic event corresponding to melting, followed by a significant exothermic decomposition.

| Parameter | Value |

| Melting Peak Temperature | 94 °C |

| Decomposition Peak Temperature | 215 °C |

| Heat of Decomposition | 1.6 kJ/g |

Data sourced from a thermal hazard evaluation study.[1]

Accelerating Rate Calorimetry (ARC)

ARC experiments provide data on the behavior of a substance under adiabatic conditions, simulating a worst-case thermal runaway scenario.

| Parameter | Value |

| Runaway Thermal Decomposition Start Temperature | 151 °C |

| Maximum Temperature Rise Rate | ~3400 K/min |

| Maximum Pressure Rise Rate | ~13 kbar/min |

Data sourced from a thermal hazard evaluation study.[1]

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key experiments used to assess the hazards of energetic materials like HOBt hydrate.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To determine the temperatures of melting and exothermic decomposition, and to quantify the energy released during decomposition.

Methodology:

-

A small, precisely weighed sample of HOBt hydrate (typically 1-5 mg) is placed into an aluminum or high-pressure resistant crucible.

-

The crucible is hermetically sealed.

-

The sample is placed in the DSC instrument alongside an empty reference crucible.

-

The instrument heats both the sample and reference crucibles at a constant rate (e.g., 5-10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

-

Endothermic events (like melting) and exothermic events (like decomposition) are identified as peaks on the resulting thermogram. The area under the exothermic peak is integrated to calculate the heat of decomposition.

Accelerating Rate Calorimetry (ARC) for Thermal Runaway Evaluation

Objective: To determine the onset temperature of self-accelerating decomposition and to measure the rates of temperature and pressure rise under adiabatic conditions.

Methodology:

-

A larger sample of HOBt hydrate (typically 1-10 g) is placed in a robust, spherical sample container (a "bomb"), usually made of a non-reactive metal like titanium or stainless steel.

-

The bomb is equipped with a thermocouple to measure the sample temperature and a pressure transducer.

-

The bomb is placed within an adiabatic chamber, which is heated to a set starting temperature.

-

The instrument operates in a "Heat-Wait-Search" mode:

-

Heat: The sample is heated in small, discrete steps (e.g., 5 °C).

-

Wait: The system holds the temperature constant to allow for thermal equilibrium.

-

Search: The instrument monitors the sample's temperature for any self-heating. If the rate of temperature rise exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), an exotherm is detected.

-

-

Once an exotherm is detected, the instrument switches to adiabatic mode. The heaters in the chamber track the sample's temperature precisely, ensuring no heat is lost to the surroundings.

-

The temperature and pressure of the sample are recorded as a function of time throughout the runaway reaction until the reaction is complete.

UN Test 3(a)(ii) - BAM Fallhammer for Impact Sensitivity

Objective: To determine the sensitivity of a substance to the stimulus of impact.

Methodology:

-

A small amount of the test substance is placed in a standardized apparatus consisting of a steel anvil, a cylindrical steel plunger, and a guide for a falling weight.

-

A specified weight is dropped from a series of different heights onto the plunger, which then impacts the sample.

-

The test is performed a number of times at each height to determine the height at which there is a 50% probability of causing an explosion (audible report, flame, or smoke).

-

The result is expressed as the impact energy (mass of the weight multiplied by the drop height).

UN Test 3(b)(i) - BAM Friction Test

Objective: To determine the sensitivity of a substance to frictional stimuli.

Methodology:

-

A small amount of the test substance is spread on a porcelain plate.

-

A porcelain peg is placed on the sample and a specified load is applied.

-

The porcelain plate is moved back and forth under the peg for a set distance and duration.

-

The test is conducted with varying loads to find the lowest load at which an explosion, crackling, or sparks occur in at least one out of six trials.

Safe Handling and Storage Procedures

Strict adherence to the following procedures is mandatory when working with HOBt hydrate.

Personal Protective Equipment (PPE)

A minimum of the following PPE must be worn:

-

Chemical-resistant gloves (e.g., nitrile)[4]

-

Flame-retardant lab coat

-

Closed-toe shoes

In situations where dust may be generated, respiratory protection (e.g., a NIOSH-approved respirator) should be used.[1][6]

Engineering Controls

-

Work with HOBt hydrate should be conducted in a well-ventilated chemical fume hood.[1]

-

An eyewash station and safety shower must be readily accessible.[1]

Handling Procedures

-

Ground and bond containers and receiving equipment to prevent static discharge.[4][5]

-

Do not allow the material to dry out. The dry residue is explosive.[9][10]

-

Use non-sparking tools.[7]

-

Keep away from sources of ignition, including open flames, hot surfaces, and sparks.[2][5][9]

-

Weighing and transferring should be done carefully to minimize dust generation.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

-

Store in an explosion-proof refrigerator, below 4°C (39°F).[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[1]

-

Store protected from light.[1]

Emergency Procedures

Spills

-

If the material is dry, do not attempt to clean it up without consulting with safety professionals, as it may require explosives experts.[1]

-

For small, hydrated spills, carefully sweep or vacuum the material into a suitable, labeled disposal container, avoiding dust generation.[1]

-

The area of the spill may be wetted to prevent the material from drying out.[1]

Fire

-

In case of fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[4][5]

-

If HOBt hydrate is directly involved in a fire, there is a risk of explosion. Fight the fire from a protected location or evacuate and let it burn.[12]

-

Wear self-contained breathing apparatus (SCBA) when fighting fires involving this chemical.[8][9]

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]

Visualized Workflows and Relationships

The following diagrams illustrate key safety-related workflows and logical relationships for handling HOBt hydrate.

References

- 1. (37c) Thermal Hazard Evaluation of this compound By DSC, ARC and Calvet Calorimeter (C80) | AIChE [proceedings.aiche.org]

- 2. imemg.org [imemg.org]

- 3. 1 - Hydroxybenzotriazole hydrate (HOBt hydrate) [anaspec.com]

- 4. apt-research.com [apt-research.com]

- 5. icheme.org [icheme.org]

- 6. smsenergetics.com [smsenergetics.com]

- 7. etusersgroup.org [etusersgroup.org]

- 8. Explosive - Wikipedia [en.wikipedia.org]

- 9. utec-corp.com [utec-corp.com]

- 10. Precision Testing for Energetic Materials and Propellants [tainstruments.com]

- 11. mdpi.com [mdpi.com]

- 12. SOP: Explosive Compounds | PennEHRS [ehrs.upenn.edu]

The Solubility Profile of 1-Hydroxybenzotriazole Hydrate: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

1-Hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt hydrate) is an indispensable reagent in the synthesis of peptides and other complex organic molecules. Its efficacy as a coupling additive is critically influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of HOBt in common organic solvents, equipping researchers, scientists, and drug development professionals with the essential data and methodologies to optimize their synthetic protocols.

Quantitative Solubility Data

The solubility of 1-Hydroxybenzotriazole (HOBt), the anhydrous form of HOBt hydrate, has been experimentally determined in a variety of organic solvents at temperatures ranging from 278.15 K to 313.15 K. The mole fraction solubility of HOBt demonstrates a positive correlation with temperature. The following table summarizes the mole fraction solubility (x) of HOBt in sixteen common organic solvents at different temperatures.

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| Methanol (B129727) | 0.0821 | 0.0927 | 0.1043 | 0.1171 | 0.1311 | 0.1464 | 0.1632 | 0.1816 |

| Ethanol (B145695) | 0.0923 | 0.1051 | 0.1191 | 0.1345 | 0.1514 | 0.1699 | 0.1903 | 0.2127 |

| n-Propanol | 0.0887 | 0.1014 | 0.1154 | 0.1307 | 0.1475 | 0.1659 | 0.1862 | 0.2085 |

| Isopropanol | 0.0845 | 0.0968 | 0.1102 | 0.1249 | 0.1410 | 0.1587 | 0.1781 | 0.1993 |

| Acetone | 0.0762 | 0.0874 | 0.0998 | 0.1135 | 0.1285 | 0.1450 | 0.1631 | 0.1829 |

| Butanone | 0.0789 | 0.0905 | 0.1033 | 0.1174 | 0.1329 | 0.1498 | 0.1685 | 0.1889 |

| Isoamyl alcohol | 0.0461 | 0.0531 | 0.0610 | 0.0697 | 0.0794 | 0.0902 | 0.1021 | 0.1152 |

| n-Hexanol | 0.0423 | 0.0488 | 0.0560 | 0.0641 | 0.0730 | 0.0829 | 0.0939 | 0.1060 |

| n-Heptanol | 0.0389 | 0.0449 | 0.0516 | 0.0590 | 0.0673 | 0.0764 | 0.0865 | 0.0977 |

| Isooctyl alcohol | 0.0315 | 0.0365 | 0.0421 | 0.0483 | 0.0551 | 0.0627 | 0.0711 | 0.0804 |

| N,N-Dimethylformamide (DMF) | 0.1985 | 0.2223 | 0.2483 | 0.2767 | 0.3078 | 0.3418 | 0.3790 | 0.4197 |

| Dimethyl sulfoxide (B87167) (DMSO) | 0.1453 | 0.1643 | 0.1852 | 0.2081 | 0.2332 | 0.2607 | 0.2908 | 0.3238 |

| Ethyl acetate (B1210297) | 0.0289 | 0.0339 | 0.0396 | 0.0459 | 0.0531 | 0.0611 | 0.0700 | 0.0798 |

| Acetonitrile | 0.0245 | 0.0288 | 0.0337 | 0.0392 | 0.0454 | 0.0524 | 0.0602 | 0.0689 |

| 1,4-Dioxane | 0.0711 | 0.0817 | 0.0935 | 0.1065 | 0.1209 | 0.1368 | 0.1544 | 0.1738 |

| Toluene | 0.0051 | 0.0062 | 0.0075 | 0.0090 | 0.0108 | 0.0128 | 0.0152 | 0.0180 |

Data sourced from a study on the thermodynamic functions for the solubility of 1-hydroxybenzotriazole in sixteen solvents.[1][2]

The solubility of HOBt is highest in highly polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1][2][3] It also exhibits good solubility in alcohols like ethanol and methanol.[1][2][3] In contrast, its solubility is significantly lower in less polar solvents like ethyl acetate and toluene, and it is poorly soluble in non-polar solvents.[1][2] The monohydrate form of HOBt is noted to have better solubility in common organic solvents like DMF, DMSO, and methanol compared to its anhydrous form, which facilitates easier handling and dissolution in peptide coupling reactions.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound, such as 1-Hydroxybenzotriazole hydrate, in an organic solvent using the isothermal saturation method.[1][2] This method involves achieving a state of equilibrium between the solid solute and the solvent at a constant temperature.

Materials and Apparatus:

-

This compound (solute)

-

Organic solvent of choice

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (accurate to ±0.0001 g)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement

-

Syringe filters (e.g., 0.45 µm)

-

Vials and syringes

Procedure:

-

Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature throughout the experiment.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the organic solvent in the glass vessel to create a slurry.

-

Equilibration: The mixture is stirred continuously at a constant temperature to facilitate the dissolution of the solid and reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and solute, but is typically several hours. It is crucial to ensure that solid HOBt hydrate remains in the vessel to confirm that the solution is saturated.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any solid particles.

-

Analysis: The concentration of HOBt in the filtered saturated solution is determined using a suitable analytical method, such as HPLC.

-

Data Calculation: The solubility is expressed as the mole fraction of the solute in the saturated solution.

To ensure the accuracy of the results, it is recommended to take multiple samples over time to confirm that the concentration has reached a constant value, indicating that equilibrium has been established.

Visualizing the Role of HOBt in Peptide Synthesis

1-Hydroxybenzotriazole is a crucial additive in carbodiimide-mediated peptide bond formation. It acts to suppress side reactions and reduce the risk of racemization. The following diagram illustrates the logical workflow of its mechanism of action.

Caption: Mechanism of HOBt in suppressing side reactions during peptide coupling.

References

Spectroscopic Profile of 1-Hydroxybenzotriazole Hydrate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Hydroxybenzotriazole hydrate (B1144303) (HOBt hydrate), a critical reagent in peptide synthesis and broader organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction

1-Hydroxybenzotriazole hydrate is widely employed as a coupling additive in peptide synthesis to minimize racemization and enhance reaction efficiency. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and characterization of resulting products. This guide presents a comprehensive summary of its ¹H NMR, ¹³C NMR, and FTIR spectral data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Predicted | ||

| ~7.48 | Multiplet | Aromatic Protons |

| ~7.67 - 7.72 | Multiplet | Aromatic Protons |

| ~7.99 | Doublet | Aromatic Proton |

| Variable | Broad Singlet | OH and H₂O Protons |

Note: The chemical shifts of the hydroxyl and water protons can vary depending on concentration, temperature, and solvent purity.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |